molecular formula C11H10F3NO B7808084 4-[3-(Trifluoromethyl)-phenoxy]butanenitrile

4-[3-(Trifluoromethyl)-phenoxy]butanenitrile

Cat. No.: B7808084
M. Wt: 229.20 g/mol
InChI Key: PRGKZTKRUBVOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Trifluoromethyl)-phenoxy]butanenitrile is a niche organic compound known for its distinctive chemical properties and its relevance in both academic and industrial research. With the presence of a trifluoromethyl group, this compound demonstrates unique reactivity and a potential for diverse applications, making it a subject of interest for chemists and researchers alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)-phenoxy]butanenitrile typically begins with the preparation of the core phenoxy group. This is usually done through a nucleophilic substitution reaction where 3-(Trifluoromethyl)phenol reacts with an appropriate butanenitrile precursor under alkaline conditions. Commonly used bases in this reaction include potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to enhance the nucleophilicity of the phenoxide ion.

Industrial Production Methods

Industrial production of this compound scales up this synthetic route using continuous flow reactors to improve efficiency and yield. These reactors provide better temperature control and mixing, which are crucial for maintaining the quality and consistency of the product. The industrial process also incorporates advanced purification techniques such as distillation or chromatography to ensure a high degree of purity, essential for its applications in sensitive fields.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)-phenoxy]butanenitrile is known to undergo various chemical reactions, primarily due to the reactive nature of the nitrile group and the electron-withdrawing effects of the trifluoromethyl group. Key reactions include:

  • Nucleophilic Substitution: The phenoxy group can participate in nucleophilic aromatic substitution, especially under strong basic conditions.

  • Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Oxidation: Although less common, oxidation reactions can occur on the phenoxy ring, especially with strong oxidizing agents.

Common Reagents and Conditions

Common reagents for these reactions include bases like K2CO3, NaH, and reducing agents like LiAlH4. Reaction conditions often involve polar aprotic solvents such as DMSO or DMF, with reactions typically conducted at elevated temperatures to enhance reaction rates.

Major Products

Major products of these reactions include substituted phenoxy derivatives when nucleophilic substitution occurs and primary amines when reduction of the nitrile group is achieved. These products are often further functionalized for various applications.

Scientific Research Applications

Chemistry

In chemistry, 4-[3-(Trifluoromethyl)-phenoxy]butanenitrile serves as a valuable building block for the synthesis of more complex organic molecules. Its ability to undergo diverse reactions makes it a versatile intermediate in organic synthesis, including the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology and Medicine

In biology and medicine, this compound is studied for its potential biological activity. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making derivatives of this compound attractive for pharmaceutical research.

Industry

In industry, particularly the material science sector, this compound is explored for its use in developing advanced polymers and coatings. The compound's unique properties contribute to the durability and functionality of these materials.

Mechanism of Action

The mechanism by which 4-[3-(Trifluoromethyl)-phenoxy]butanenitrile exerts its effects is largely dictated by its chemical structure. The trifluoromethyl group introduces a strong electron-withdrawing effect, which influences the reactivity of the phenoxy ring. This effect is crucial in its role as a reactive intermediate in synthetic chemistry. In biological systems, the compound's interaction with specific molecular targets and pathways, such as enzymes or receptors, is an area of active research, aiming to elucidate its potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-(Trifluoromethyl)phenol: Lacks the butanenitrile group but shares the trifluoromethyl-phenoxy structure.

  • 3-(Trifluoromethyl)phenoxyacetonitrile: Features a different nitrile group placement, offering a point of comparison in reactivity and application.

  • 4-[2-(Trifluoromethyl)-phenoxy]butanenitrile: Different positioning of the trifluoromethyl group affects its chemical properties.

Uniqueness

What sets 4-[3-(Trifluoromethyl)-phenoxy]butanenitrile apart is the specific combination of the nitrile group and the position of the trifluoromethyl group on the phenoxy ring. This combination results in distinctive reactivity patterns and a broader range of applications in both synthetic and applied sciences.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenoxy]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)9-4-3-5-10(8-9)16-7-2-1-6-15/h3-5,8H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGKZTKRUBVOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.